[3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-phenylmethanone
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Overview
Description
[3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-phenylmethanone is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a hydroxy group, and a methoxyphenyl group attached to the pyrazole ring, along with a phenylmethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-phenylmethanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the methoxyphenyl group: This step involves the reaction of the pyrazole intermediate with a methoxyphenyl derivative, often through a nucleophilic substitution reaction.
Formation of the phenylmethanone moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis for various organic transformations.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used to study receptor-ligand interactions in biological systems.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Agriculture: It can be used in the synthesis of agrochemicals such as herbicides and pesticides.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of [3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-phenylmethanone involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The phenylmethanone moiety can interact with hydrophobic pockets in receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
[3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl]-phenylmethanone: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
[3-ethyl-5-hydroxy-5-(4-methoxyphenyl)-4H-pyrazol-1-yl]-phenylmethanone: The position of the methoxy group is different, which can influence its interaction with molecular targets.
[3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-benzaldehyde:
Uniqueness
The presence of both the methoxyphenyl and phenylmethanone groups in [3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-phenylmethanone makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups can participate in various chemical reactions and interactions, making the compound versatile for different applications.
Properties
IUPAC Name |
[3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-16-13-19(23,15-10-7-11-17(12-15)24-2)21(20-16)18(22)14-8-5-4-6-9-14/h4-12,23H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUHTTOEFKOQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC(=CC=C2)OC)O)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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